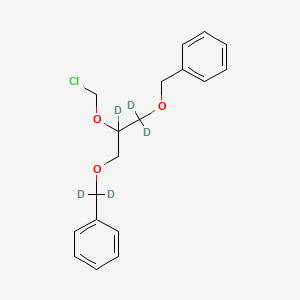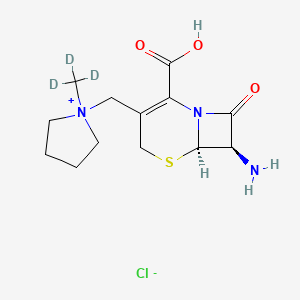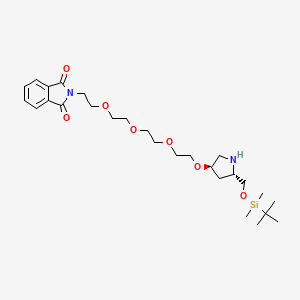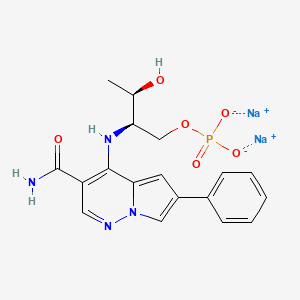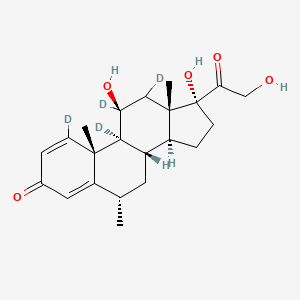
Methylprednisolone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone-d4 is a deuterium-labeled derivative of methylprednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling is used primarily for research purposes, allowing scientists to trace the compound’s metabolic pathways and interactions within biological systems. Methylprednisolone itself is widely used in the treatment of various inflammatory and autoimmune conditions, including allergies, asthma, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone-d4 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methylprednisolone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is then subjected to rigorous quality control tests to confirm its chemical structure and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Methylprednisolone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis of the compound in biological systems. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of methylprednisolone in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of methylprednisolone.
Drug Interaction Studies: Used to investigate how methylprednisolone interacts with other drugs and compounds.
Clinical Research: Employed in clinical trials to understand the efficacy and safety of methylprednisolone in various medical conditions
Mechanism of Action
Methylprednisolone-d4 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism. Key molecular targets include cytokines, chemokines, and adhesion molecules, which play crucial roles in the inflammatory process .
Comparison with Similar Compounds
Methylprednisolone-d4 is similar to other corticosteroids like prednisone, prednisolone, and dexamethasone. its deuterium labeling makes it unique for research purposes. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s metabolic pathways. Some similar compounds include:
Prednisone: Another synthetic corticosteroid used for similar medical conditions.
Prednisolone: A metabolite of prednisone with similar pharmacological properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-1,9,11,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i6D,10D,17D,19D/t10?,12-,14-,15-,17-,19+,20-,21-,22- |
InChI Key |
VHRSUDSXCMQTMA-XTTBVBPNSA-N |
Isomeric SMILES |
[2H]C1[C@]([C@]2([C@@H](C[C@@H](C3=CC(=O)C=C([C@@]32C)[2H])C)[C@H]4[C@]1([C@](CC4)(C(=O)CO)O)C)[2H])([2H])O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


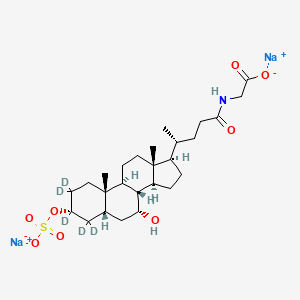
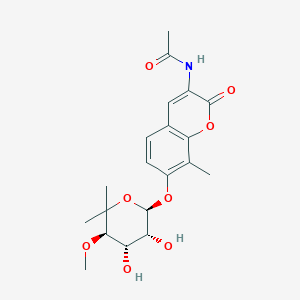
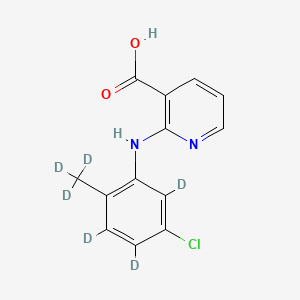
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


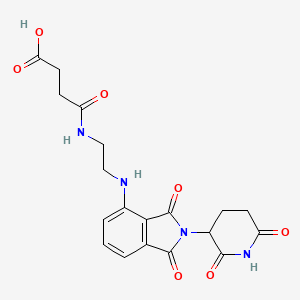
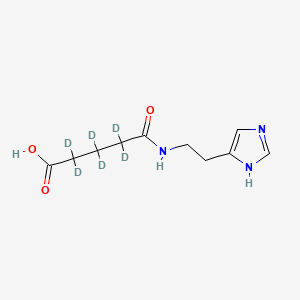
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
